1,2-Diformylhydrazine

Analytical Chemistry Spectrophotometry Iron Detection

1,2-Diformylhydrazine (CAS 628-36-4) is a small, symmetrical diacylhydrazine compound with the formula C₂H₄N₂O₂, existing as a white, water-soluble solid. It belongs to the class of diacylhydrazines, serving as a fundamental building block in organic synthesis, particularly as a precursor to 1,2,4-triazoles.

Molecular Formula C2H4N2O2
Molecular Weight 88.07 g/mol
CAS No. 628-36-4
Cat. No. B1218853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diformylhydrazine
CAS628-36-4
Synonyms1,2-diformylhydrazine
Molecular FormulaC2H4N2O2
Molecular Weight88.07 g/mol
Structural Identifiers
SMILESC(=O)NNC=O
InChIInChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6)
InChIKeyPOVXOWVFLAAVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diformylhydrazine (CAS 628-36-4): Procurement and Sourcing Guide for Diacylhydrazine Precursors


1,2-Diformylhydrazine (CAS 628-36-4) is a small, symmetrical diacylhydrazine compound with the formula C₂H₄N₂O₂, existing as a white, water-soluble solid [1][2]. It belongs to the class of diacylhydrazines, serving as a fundamental building block in organic synthesis, particularly as a precursor to 1,2,4-triazoles . Its procurement is driven by its well-defined role as a bidentate ligand in coordination chemistry and its utility as an analytical reagent for metal ion detection [3].

Why 1,2-Diformylhydrazine Cannot Be Readily Substituted with Monoformyl or Dialkyl Hydrazine Analogs


Generic substitution within the hydrazine class is not feasible due to 1,2-diformylhydrazine's unique structural and functional profile. Unlike its monoformyl analog, formic hydrazide (CAS 624-84-0), which provides only a single coordination site and lacks the symmetrical diacyl framework, 1,2-diformylhydrazine functions as a bidentate ligand capable of forming stable 1:1 complexes with transition metals [1][2]. Furthermore, its distinct organ-specific carcinogenicity profile—inducing high incidences of lung tumors in mice—differs markedly from related dialkylhydrazines like 1,2-dimethylhydrazine, which primarily targets the large bowel, underscoring a divergent toxicological mechanism that makes interchangeability impossible in toxicology or cancer research applications [3][4].

1,2-Diformylhydrazine vs. Analogs: Verifiable Performance Differentiators for R&D Procurement


Spectrophotometric Reagent for Iron Quantification vs. Standard Methods

1,2-Diformylhydrazine (DFH) serves as a validated bidentate ligand for the spectrophotometric determination of iron(II) and iron(III), a capability not exhibited by its monoformyl analog, formic hydrazide, due to the latter's inability to form the necessary stable, intensely colored bidentate chelate complex [1]. The DFH-iron(III) complex exhibits an absorption maximum at 470 nm, with Beer's law valid for iron concentrations from 0.25 to 13 µg/mL [1].

Analytical Chemistry Spectrophotometry Iron Detection

Organ-Specific Carcinogenicity vs. 1,2-Dimethylhydrazine in Animal Models

1,2-Diformylhydrazine demonstrates a highly specific and potent organotropism for inducing lung tumors in mice, a profile distinct from the classic colon-specific carcinogen 1,2-dimethylhydrazine (DMH) [1][2]. Lifetime oral administration of a 2% solution of 1,2-diformylhydrazine in drinking water to Swiss albino mice resulted in a lung tumor incidence increase from a baseline of 15-22% to 82-96% [1].

Toxicology Carcinogenesis In Vivo Models

Synthetic Precursor to 1,2,4-Triazoles: Yield and Route Specificity

1,2-Diformylhydrazine is a key intermediate in the synthesis of 1,2,4-triazoles, a class of compounds with broad pharmaceutical and agrochemical applications, which are less directly accessible from the monoformyl analog, formic hydrazide [1]. Its symmetrical diacyl structure allows for efficient cyclization reactions, such as the one described in a patent for preparing 1,2,4-triazole directly from formamide and hydrazine hydrate via a 1,2-diformylhydrazine intermediate in 80% yield [2].

Organic Synthesis Heterocyclic Chemistry Agrochemicals

Planar Crystal Structure and Conformational Rigidity vs. Substituted Diacylhydrazines

High-level ab initio calculations reveal that (Z,Z)-1,2-diformylhydrazine is uniquely planar among diacylhydrazines due to strong intramolecular hydrogen bonding, with an energy required for planarization of less than 1 kcal/mol [1][2]. This contrasts sharply with N-methyl or other substituted analogs, where the loss of these hydrogen bonds results in large rotational barriers, forcing the molecule into a nonplanar, twisted conformation [1].

Structural Chemistry Crystallography Computational Chemistry

Reductive Stripping Agent for Plutonium in Nuclear Fuel Reprocessing (Purex Process)

1,2-Diformylhydrazine has been specifically investigated as a reagent for the reductive stripping of plutonium in the Purex process, a nuclear fuel reprocessing technique, due to its favorable oxidation kinetics [1][2]. Kinetic studies reveal that its oxidation by nitric acid follows a rate equation that is first-order with respect to the compound and third-order with respect to nitric acid over a concentration range of [HNO₃] = 5.5–9.0 mol/L [1].

Nuclear Chemistry Actinide Separation Process Chemistry

Targeted R&D and Industrial Scenarios for 1,2-Diformylhydrazine Based on Verifiable Differentiation


Analytical Method Development for Environmental or Pharmaceutical Iron Quantification

Laboratories developing or validating spectrophotometric methods for iron(II/III) in complex matrices (e.g., industrial wastewater, groundwater, or pharmaceutical formulations) should procure 1,2-diformylhydrazine as a specific bidentate ligand. Its ability to form an intensely colored red-purple complex in alkaline media (pH 7.3-9.3) with a well-defined λmax of 470 nm and a linear range of 0.25-13 µg/mL provides a quantifiable advantage over non-chelating hydrazides [4]. The established molar absorptivity (0.33×10⁴ L mol⁻¹ cm⁻¹) and Sandell's sensitivity (0.0168 µg cm⁻²) support method validation and routine analysis [4].

In Vivo Lung Carcinogenesis Studies in Rodent Models

For toxicology and oncology researchers focused on chemical carcinogenesis of the respiratory system, 1,2-diformylhydrazine is the compound of choice for establishing lung tumor models in mice. Its highly specific and potent organotropism, demonstrated by a >5-fold increase in lung tumor incidence in both male and female Swiss albino mice upon lifetime oral administration, provides a reliable and reproducible model distinct from colon-specific carcinogens like 1,2-dimethylhydrazine [4][5]. Procurement of this compound is essential for mechanistic studies of lung adenocarcinoma development and for evaluating potential chemopreventive agents.

Synthesis of 1,2,4-Triazole-Based Pharmaceuticals and Agrochemicals

Medicinal and synthetic chemists targeting 1,2,4-triazole scaffolds should prioritize 1,2-diformylhydrazine as a key symmetrical building block. Its use enables direct and efficient cyclization to the triazole core, as exemplified by an 80% yield in the conversion of formamide and hydrazine hydrate via a 1,2-diformylhydrazine intermediate [4]. This route offers a structural specificity not directly mirrored by the monoformyl analog, formic hydrazide, which requires alternative, multi-step pathways. This makes 1,2-diformylhydrazine a more efficient precursor for the synthesis of biologically active triazoles, including agrochemicals like Penconazole .

Computational Chemistry and Molecular Modeling Studies of Diacylhydrazine Conformational Dynamics

Computational chemists investigating intramolecular hydrogen bonding and conformational dynamics in diacylhydrazines should procure 1,2-diformylhydrazine as the archetypal, low-energy planar model system. High-level calculations demonstrate its unique ability to adopt a planar conformation with a rotational barrier of <1 kcal/mol, due to attractive N-H···O=C hydrogen bonds [4][5]. This contrasts with methyl-substituted analogs which possess large barriers and exist in nonplanar minima. Its well-defined crystal structure (N-N = 1.38 Å, N-C = 1.33 Å, C=O = 1.24 Å) provides an excellent benchmark for validating computational methods and force field parameters for this important class of compounds [5].

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